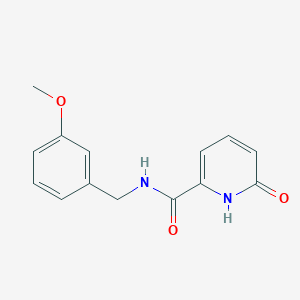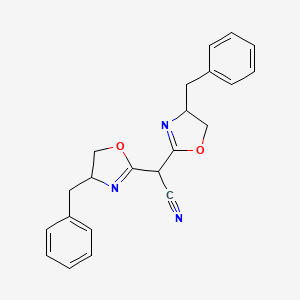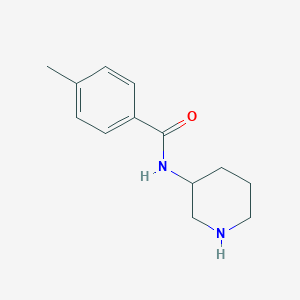
N-(3-methoxybenzyl)-6-oxo-1,6-dihydropyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxybenzyl)-6-oxo-1,6-dihydropyridine-2-carboxamide: is a chemical compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the methoxybenzyl group and the dihydropyridine core structure makes this compound an interesting subject for research in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxybenzyl)-6-oxo-1,6-dihydropyridine-2-carboxamide typically involves the following steps:
Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the dihydropyridine intermediate.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine core, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, or the dihydropyridine core to a tetrahydropyridine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives and alcohols.
Substitution: Various substituted benzyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It can be incorporated into polymer matrices to enhance their properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It can modulate cell signaling pathways, providing insights into cellular processes.
Medicine:
Drug Development: The compound is studied for its potential as a therapeutic agent in treating cardiovascular diseases and neurological disorders.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of dihydropyridine derivatives.
Industry:
Agriculture: The compound can be used in the development of agrochemicals.
Cosmetics: It can be incorporated into formulations for its antioxidant properties.
作用机制
The mechanism of action of N-(3-methoxybenzyl)-6-oxo-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids and modulation of pain and inflammation pathways.
Receptor Modulation: It can interact with G protein-coupled receptors (GPCRs), affecting intracellular signaling cascades and cellular responses.
相似化合物的比较
- N-(3-methoxybenzyl)-9Z,12Z-octadecenamide
- N-(3-methoxybenzyl)-9Z,12Z,15Z-octadecadienamide
- N-(3-methoxybenzyl)hexadec-9Z-enamide
Uniqueness:
- Structural Features: The presence of the dihydropyridine core and the specific positioning of the methoxybenzyl group make N-(3-methoxybenzyl)-6-oxo-1,6-dihydropyridine-2-carboxamide unique compared to other macamides .
- Biological Activity: The compound exhibits distinct biological activities, particularly in enzyme inhibition and receptor modulation, which are not commonly observed in other similar compounds .
属性
分子式 |
C14H14N2O3 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC 名称 |
N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-19-11-5-2-4-10(8-11)9-15-14(18)12-6-3-7-13(17)16-12/h2-8H,9H2,1H3,(H,15,18)(H,16,17) |
InChI 键 |
SQEDKKUMVRQRJX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC=CC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B15156047.png)


![N-benzyl-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15156080.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15156083.png)
![Ethyl 2-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}formamido)acetate](/img/structure/B15156087.png)
![5-(2-fluoro-3-methylphenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15156088.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-cyclopropylpyridine](/img/structure/B15156098.png)
![Methyl 3-{[(4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156104.png)

![Propyl 5-{[(2,3-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15156123.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15156131.png)
